molecular formula C9H9BrN2O4 B13923446 Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Cat. No.: B13923446
M. Wt: 289.08 g/mol
InChI Key: ALHCDGACWNWQAM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is a substituted benzoate ester featuring a bromo group at position 2, a methylamino group (-NHCH₃) at position 4, and a nitro group (-NO₂) at position 5. This compound’s structure combines electron-withdrawing (Br, NO₂) and electron-donating (methylamino) groups, creating unique electronic and steric properties. Its applications likely include serving as an intermediate in pharmaceutical or agrochemical synthesis, given the reactivity of its functional groups.

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

InChI

InChI=1S/C9H9BrN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3

InChI Key

ALHCDGACWNWQAM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The methylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and methylamino groups can form hydrogen bonds or van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The target compound’s nitro group at position 5 (vs.
  • Bromo vs. Bromomethyl : Bromine in the aromatic ring (target) favors electrophilic substitution, whereas bromomethyl () enables alkylation or elimination reactions .
  • Cyclobutane Analogs: Methyl 1-(methylamino)cyclobutanecarboxylate () lacks aromaticity, relying on ring strain for reactivity, contrasting with the aromatic stability of the target compound .

Physicochemical Properties

  • Molecular Weight: The target compound (calc. ~317.11 g/mol) is heavier than methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (308.52 g/mol) due to the methylamino group replacing chlorine .
  • Solubility: The methylamino group in the target compound may enhance water solubility compared to purely halogenated analogs.
  • Spectroscopy: Methylamino groups typically show NMR signals at δ 2.5–3.0 ppm (¹H) and δ 35–45 ppm (¹³C), while nitro groups deshield adjacent protons .

Research Findings and Trends

  • Synthetic Efficiency : highlights optimized routes for brominated nitrobenzoates, emphasizing temperature-controlled nitration to avoid byproducts—a strategy applicable to the target compound .

Biological Activity

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate (MBMN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MBMN is characterized by the following structural features:

  • Bromine Atom : Enhances reactivity in nucleophilic substitution reactions.
  • Nitro Group : Contributes to electron-withdrawing properties, affecting the compound's interaction with biological targets.
  • Methylamino Group : May play a role in modulating biological activity through hydrogen bonding and steric effects.

The molecular formula of MBMN is C8H8BrN2O4C_8H_8BrN_2O_4, and its systematic name is this compound.

The biological activity of MBMN can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing for the formation of new bonds with nucleophiles, which can lead to biologically active derivatives.
  • Redox Reactions : The nitro group can participate in redox processes that may induce oxidative stress in target cells, particularly in cancer and microbial cells.
  • Enzyme Inhibition : MBMN may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to MBMN exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can interact with bacterial enzymes, leading to cell death. The introduction of bromine enhances these effects by improving membrane permeability.

CompoundActivityTarget Organisms
MBMNModerateGram-positive and Gram-negative bacteria
Ethyl 3-bromo-2-methyl-5-nitrobenzoateSignificantResistant strains of bacteria

Anticancer Activity

MBMN has been investigated for its potential anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma cells under hypoxic conditions.

  • Case Study : In vitro assays revealed that MBMN reduced cell viability in MCF-7 cells by inducing apoptosis at submicromolar concentrations. The compound was found to downregulate key survival proteins such as BCL2.

Research Findings

Recent studies have highlighted the promise of MBMN and its derivatives in drug development:

  • Antiproliferative Effects : Research has shown that MBMN exhibits antiproliferative activity against multiple tumor cell lines, indicating potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : SAR studies have identified key modifications that enhance biological activity while minimizing toxicity.

Table of Biological Activities

Activity TypeObservations
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

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